1-Methyl-1-vinyl-1H-imidazolium methyl sulphate
Overview
Description
1-Methyl-1-vinyl-1H-imidazolium methyl sulphate is an ionic liquid that has garnered significant interest due to its unique properties. It is a colorless or slightly yellow powder or granular solid that is highly soluble in water and various organic solvents. This compound is known for its high thermal stability, conductivity, and non-volatility, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate can be synthesized through a polymerization reaction. The process involves adding the monomer, this compound, and a polymerization catalyst to a reactor. The polymerization reaction is carried out at an appropriate temperature and reaction time to obtain the homopolymer product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale polymerization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced polymerization techniques and catalysts helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is capable of participating in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-Methyl-1-vinyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its unique properties make it an excellent medium for conducting chemical reactions.
Biology: The compound is utilized in biological research for its ability to stabilize proteins and other biomolecules.
Industry: In industrial applications, it is used in electrochemical processes, such as in the development of batteries and fuel cells.
Mechanism of Action
The mechanism by which 1-methyl-1-vinyl-1H-imidazolium methyl sulphate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s ionic nature allows it to interact with charged species, facilitating various chemical reactions. In biological systems, it can stabilize proteins and other biomolecules by forming ionic interactions, thereby enhancing their stability and activity.
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-imidazolium chloride
- 1-Methyl-3-ethylimidazolinium chloride
- N-Methyl-N′-ethylimidazolium chloride
Comparison: 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate stands out due to its unique combination of high thermal stability, conductivity, and solubility in both water and organic solvents. Compared to similar compounds, it offers better performance in electrochemical applications and as a solvent in organic synthesis. Its ability to stabilize biomolecules also makes it a valuable compound in biological and medical research .
Properties
IUPAC Name |
1-ethenyl-1-methylimidazol-1-ium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2.CH4O4S/c1-3-8(2)5-4-7-6-8;1-5-6(2,3)4/h3-6H,1H2,2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAMQVCBLHGSOL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C=CN=C1)C=C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966304 | |
Record name | 1-Ethenyl-1-methyl-1H-imidazol-1-ium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51987-06-5 | |
Record name | 1H-Imidazolium, 1-ethenyl-1-methyl-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51987-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1-vinyl-1H-imidazolium methyl sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051987065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethenyl-1-methyl-1H-imidazol-1-ium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1-vinyl-1H-imidazolium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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